4-Fluoro-2-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 4-Fluoro-2-nitrobenzamide, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, has been explored as a building block in solid-phase synthesis for creating diverse heterocyclic scaffolds. These compounds serve as starting materials in heterocyclic oriented synthesis (HOS), leading to the preparation of substituted nitrogenous heterocycles with significant pharmaceutical relevance (Křupková et al., 2013). Additionally, methods involving nucleophilic substitution and subsequent chemical transformations have been developed for the synthesis of various fluorobenzamide derivatives, offering pathways that could be adapted for 4-Fluoro-2-nitrobenzamide (Shiue et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds analogous to 4-Fluoro-2-nitrobenzamide, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been confirmed using X-ray crystallography, showcasing the potential to determine precise molecular geometries and intermolecular interactions of similar compounds (Sweeney et al., 2018).
Chemical Reactions and Properties
4-Fluoro-2-nitrobenzamide and its derivatives participate in various chemical reactions that alter their electronic and structural properties, useful in synthesizing complex organic molecules. For instance, the transformation of nitro to amino groups in fluorobenzamides through reduction processes highlights the compound's versatility in organic synthesis (Xu et al., 2013).
Physical Properties Analysis
The study of physical properties, such as solubility, melting points, and crystalline structure, is crucial for understanding the behavior of 4-Fluoro-2-nitrobenzamide under different conditions. Although specific studies on 4-Fluoro-2-nitrobenzamide are scarce, analogous compounds have been characterized to understand their physical behavior and potential applications (He et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-Fluoro-2-nitrobenzamide, including reactivity, stability, and interactions with other molecules, are essential for its application in synthesis and material science. The reactivity of fluorobenzamides with various reagents and under different conditions provides insights into the functionalization and application of these compounds in creating more complex molecules (Hayashi et al., 2012).
Scientific Research Applications
Ternary Cocrystals Design
It is used in designing ternary cocrystals that incorporate hydrogen and halogen bonds. This application is significant in the field of crystal engineering and supramolecular chemistry (Srinu Tothadi & G. Desiraju, 2013).
Synthesis of Benzamide Derivatives
The compound facilitates the convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide, showcasing its utility in synthetic organic chemistry (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013).
PET Imaging of Sigma Receptors
It serves as a potential candidate in PET (Positron Emission Tomography) imaging, especially for tissues containing sigma receptors such as lungs, kidneys, heart, brain, and spleen (C. Dence, C. John, W. Bowen, & M. Welch, 1997).
Binary Co-Crystal Formation
It is a tool for forming binary co-crystals, another aspect of supramolecular assembly (C. Aakeröy, J. Desper, & B. Helfrich, 2004).
Fluorescent Labeling in Chromatography
This compound is used as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids, including proline and hydroxyproline (Y. Watanabe & K. Imai, 1981).
Chemotherapeutic Activity
It has shown potential chemotherapeutic activity by killing tumor cells and inducing tumor apoptosis (J. Mendeleyev, E. Kirsten, A. Hakam, K. Buki, & E. Kun, 1995).
Drug Development
M.D. Mashkovskii led the development of over 200 new molecules of nitrobenzamide derivatives, including original antiarrhythmic drugs nibentan and niferidyl, which are registered in the Ministry of Healthcare of the Russian Federation and included in essential drugs list (S. Skachilova, G. Ermakova, N. K. Zheltukhin, É. F. Zueva, & N. Davydova, 2019).
Selective Cytotoxicity in DNA Crosslinking
The active form of CB 1954, a related compound, is capable of producing DNA-DNA interstrand crosslinks in cells, exhibiting selective cytotoxicity (R. Knox, F. Friedlos, T. Marchbank, & J. Roberts, 1991).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWSFFDDRSVJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544660 | |
Record name | 4-Fluoro-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-nitrobenzamide | |
CAS RN |
106754-80-7 | |
Record name | 4-Fluoro-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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